4-ethoxy-N-[1-(4-methylphenyl)propyl]benzenesulfonamide
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to "4-ethoxy-N-[1-(4-methylphenyl)propyl]benzenesulfonamide," involves several key steps starting from base aromatic sulfonamides or benzaldehydes. These processes often include reactions with substituted benzaldehydes, hydrazinobenzenesulfonamide, or through cyclocondensation reactions with appropriate precursors under specific conditions to achieve high yield and desired selectivity (Gul et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide derivatives, including X-ray crystallography, reveals detailed insights into their supramolecular architecture. For instance, studies on similar compounds have shown how molecular conformations and crystal packing can be influenced by intermolecular interactions such as hydrogen bonding and π-π interactions, leading to the formation of two-dimensional or three-dimensional architectures (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. These reactions include, but are not limited to, cyclocondensation reactions, Beckmann rearrangements, and reactions in alkaline mediums leading to complex structures with high yields. Such reactions are pivotal in synthesizing compounds with specific functionalities and properties (Stankyavichus et al., 1999).
Physical Properties Analysis
The physical properties of "4-ethoxy-N-[1-(4-methylphenyl)propyl]benzenesulfonamide" and similar sulfonamide derivatives can be characterized by their solubility, melting point, and crystalline structure. These properties are significantly influenced by the molecular structure and the presence of specific functional groups, which determine the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives are defined by their functional groups, which contribute to their reactivity with various chemical reagents. These compounds exhibit a range of chemical behaviors, including inhibitory activities against enzymes like carbonic anhydrase due to their sulfonamide group. This reactivity is crucial for their potential applications in various fields, including medicinal chemistry (Gul et al., 2016).
properties
IUPAC Name |
4-ethoxy-N-[1-(4-methylphenyl)propyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-18(15-8-6-14(3)7-9-15)19-23(20,21)17-12-10-16(11-13-17)22-5-2/h6-13,18-19H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURKZFWMZGNGTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[1-(4-methylphenyl)propyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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